molecular formula C20H21Cl2N3OS B8514334 UNC9995

UNC9995

Cat. No.: B8514334
M. Wt: 422.4 g/mol
InChI Key: VBHBKXBUHHJVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UNC9995 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in research laboratories using standard organic synthesis techniques .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production involves scaling up the laboratory synthesis process while ensuring the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: UNC9995 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

UNC9995 has several scientific research applications, including:

Mechanism of Action

UNC9995 exerts its effects by selectively activating the β-arrestin2-biased signaling pathway of the dopamine receptor Drd2. This activation leads to the inhibition of the NLRP3 inflammasome and the suppression of inflammatory responses. The compound enhances the interaction between β-arrestin2 and NLRP3, preventing neuronal degeneration and improving astrocyte function . Additionally, this compound inhibits the JAK-STAT3 pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

UNC9995 is unique in its selective activation of the β-arrestin2-biased signaling pathway. Similar compounds include:

This compound stands out due to its specific targeting of β-arrestin2, which offers potential therapeutic advantages in reducing side effects and improving efficacy compared to other dopamine receptor agonists .

Properties

Molecular Formula

C20H21Cl2N3OS

Molecular Weight

422.4 g/mol

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole

InChI

InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2

InChI Key

VBHBKXBUHHJVBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate 27 (218 mg, 0.8 mmol) and NaI (240 mg, 1.6 mmol) in CH3CN was heated to reflux for 30 min and then cooled to rt. Intermediate 41 (320 mg, 1.2 mmol) and anhydrous K2CO3 (442 mg, 3.2 mmol) were added to the mixture. The resulting mixture was heated to reflux and stirred overnight. Precipitated crystals were filtered off and the filtrate was evaporated under reduced pressure. The residue was extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1) to give 5-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole (compound 23) (209 mg, 62%). 1H NMR (300 MHz, CDCl3): δ 8.97 (s, 1H), 7.80 (d, J=8.7 Hz, 1H), 7.63 (d, J=2.1 Hz, 1H), 7.16-7.09 (m, 3H), 6.94 (dd, J=3.6 Hz, 6.0 Hz, 1H), J=5.7 Hz, 2H), 3.09 (m, 4H), 2.68-2.63 (m, 6H), 2.10-2.05 (m, 2H). HPLC: 99%, RT 2.607 min. MS (ESI) m/z 422.0 [M+H]+. mp: 127-129° C.
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
442 mg
Type
reactant
Reaction Step Two

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